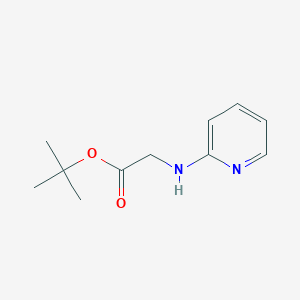

Tert-butyl 2-(pyridin-2-ylamino)acetate

Description

Historical Context and Discovery

The development of tert-butyl 2-(pyridin-2-ylamino)acetate emerged from the broader historical context of amino acid protection strategies and pyridine chemistry research that gained momentum in the latter half of the twentieth century. The compound's discovery can be traced to systematic investigations into tert-butyl ester formation methods, particularly those involving N-protected amino acid derivatives. Early research in this field established the utility of tert-butyl fluorocarbonate (Boc-F) as an efficient reagent for synthesizing tert-butyl esters of N-protected amino acids under mild conditions at room temperature in the presence of triethylamine and 4-dimethylamino-pyridine. These foundational studies demonstrated that tert-butyl ester formation could proceed without observable racemization, making such compounds valuable for asymmetric synthesis applications.

The historical development of pyridin-2-ylamino acetate derivatives gained further significance through research into heterocyclic amino acid analogs and their synthetic applications. The compound represents a convergence of two important chemical motifs: the pyridine heterocycle, which has been extensively studied since the nineteenth century for its aromatic properties and coordination chemistry potential, and the glycine scaffold, which serves as the simplest amino acid building block in biological systems. The synthesis methodologies for this compound evolved from earlier work on pyridine-containing amino acids, with researchers recognizing the potential for creating novel molecular architectures that combine the electronic properties of pyridine with the structural versatility of amino acid derivatives. The development of efficient synthetic routes to this compound has been driven by its increasing importance in pharmaceutical chemistry and materials science applications.

Significance in Organic Chemistry Research

Tert-butyl 2-(pyridin-2-ylamino)acetate has established significant importance in organic chemistry research through its versatile reactivity profile and utility as a synthetic intermediate. The compound serves as a crucial building block in ester-amide exchange reactions, where 2-pyridone derivatives function as tautomeric catalysts to facilitate these transformations under mild conditions. Research has demonstrated that the ester-amide exchange reaction catalyzed by 2-pyridone is particularly sensitive to steric hindrance around the reaction centers, making compounds like tert-butyl 2-(pyridin-2-ylamino)acetate valuable substrates for studying mechanistic aspects of these catalytic processes. The compound's structure allows for investigation of how pyridine nitrogen atoms influence reaction kinetics and selectivity in various chemical transformations.

The significance of this compound extends to its role in developing sustainable synthetic methodologies, particularly in flow microreactor systems for direct tert-butoxycarbonyl group introduction. Flow chemistry applications have shown that tertiary butyl esters, including those derived from pyridin-2-ylamino acetate scaffolds, can be synthesized more efficiently and sustainably compared to traditional batch processes. The compound's molecular architecture makes it an excellent model system for studying the electronic effects of pyridine substituents on ester reactivity and hydrolysis patterns. Furthermore, its applications in cascade annulation reactions have revealed new pathways for constructing complex heterocyclic systems, particularly in the synthesis of functionalized indolizines through iodine-catalyzed processes.

The research significance of tert-butyl 2-(pyridin-2-ylamino)acetate is further enhanced by its utility in medicinal chemistry applications, where it serves as a synthetic precursor for various bioactive compounds. Studies have shown that pyridin-2-ylamino acetate derivatives can be incorporated into larger molecular frameworks designed for enzyme inhibition and receptor binding applications. The compound's structural features make it particularly valuable for creating dipeptide-type inhibitors and other peptidic pharmaceutical intermediates, where the pyridine nitrogen can participate in specific protein-ligand interactions while the ester functionality provides synthetic handles for further elaboration.

Structural Characteristics of Pyridinylamine Derivatives

The structural characteristics of tert-butyl 2-(pyridin-2-ylamino)acetate reflect the unique properties inherent to pyridinylamine derivatives, which combine the electron-deficient nature of pyridine with the nucleophilic character of amino functionalities. The compound features a pyridin-2-ylamino group attached to the α-carbon of a glycine derivative, creating a molecular framework where the pyridine nitrogen atom is positioned two bonds away from the amino nitrogen. This arrangement allows for potential intramolecular interactions and influences the compound's conformational preferences and reactivity patterns. The tert-butyl ester group provides steric bulk that can shield the carboxyl carbon from nucleophilic attack while also serving as a protecting group that can be selectively removed under acidic conditions.

The electronic structure of pyridinylamine derivatives exhibits distinctive features arising from the interaction between the pyridine π-system and the amino group's lone pair electrons. In tert-butyl 2-(pyridin-2-ylamino)acetate, the pyridin-2-ylamino substituent can adopt various conformations that influence the compound's overall electronic properties and reactivity. The pyridine nitrogen's electron-withdrawing effect modulates the basicity of the amino group, while the amino group's electron-donating character can influence the pyridine ring's susceptibility to electrophilic and nucleophilic substitution reactions. This electronic interplay creates opportunities for selective functionalization at different positions within the molecule.

The three-dimensional structure of pyridinylamine derivatives like tert-butyl 2-(pyridin-2-ylamino)acetate is characterized by the potential for forming intramolecular hydrogen bonds between the pyridine nitrogen and the amino hydrogen, which can stabilize specific conformational states. The compound's rotatable bond count of five provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements that can optimize interactions with catalysts, enzymes, or other molecular targets. The topological polar surface area of 51.2 square angstroms indicates moderate polarity, which influences the compound's solubility properties and membrane permeability characteristics. These structural features make pyridinylamine derivatives particularly useful in medicinal chemistry applications where specific three-dimensional arrangements are required for biological activity.

Properties

IUPAC Name |

tert-butyl 2-(pyridin-2-ylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAZGZWZCWMSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739885 | |

| Record name | tert-Butyl N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-12-2 | |

| Record name | tert-Butyl N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 2-(pyridin-2-ylamino)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2-(pyridin-2-ylamino)acetate has the molecular formula . The compound features a tert-butyl group attached to an amino acetate moiety with a pyridine ring, contributing to its unique chemical behavior and biological properties.

The biological activity of tert-butyl 2-(pyridin-2-ylamino)acetate primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with certain receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have indicated that tert-butyl 2-(pyridin-2-ylamino)acetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can modulate pro-inflammatory cytokines, reducing inflammation in cellular models. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with tert-butyl 2-(pyridin-2-ylamino)acetate significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including tert-butyl 2-(pyridin-2-ylamino)acetate. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Inflammatory Response Modulation

In another investigation, researchers assessed the anti-inflammatory effects of tert-butyl 2-(pyridin-2-ylamino)acetate on human monocyte-derived macrophages. The findings revealed that treatment led to a marked reduction in the secretion of inflammatory mediators. Specifically, IL-1β levels were reduced by approximately 70% compared to untreated controls .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(pyridin-2-ylamino)acetate has been studied for its potential therapeutic applications. The pyridine moiety contributes to the compound's biological activity, making it a candidate for drug development.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of pyridine can exhibit anticancer properties. For instance, compounds similar to tert-butyl 2-(pyridin-2-ylamino)acetate have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Inhibition of Enzymatic Activity: Studies have demonstrated that this compound can inhibit specific enzymes linked to disease pathways, suggesting its role as a lead compound for developing enzyme inhibitors .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other functionalized amines and esters.

Synthetic Applications:

- Nucleophilic Substitution Reactions: Tert-butyl 2-(pyridin-2-ylamino)acetate can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the amino group. This property is valuable in synthesizing more complex organic molecules .

- Formation of Heterocycles: The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The pyridine ring can participate in cyclization reactions, leading to diverse heterocyclic structures .

Material Science

In material science, tert-butyl 2-(pyridin-2-ylamino)acetate has been explored for its potential use in polymer chemistry and as a ligand in coordination chemistry.

Material Applications:

- Ligand for Metal Complexes: The nitrogen atom in the pyridine ring can coordinate with metal ions, forming stable complexes that are useful in catalysis and material applications. These metal complexes have shown promise in enhancing catalytic activity in various reactions .

- Polymer Additives: The compound may serve as an additive in polymer formulations to improve properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyridine-based compounds, including tert-butyl 2-(pyridin-2-ylamino)acetate. The results showed significant cytotoxicity against breast cancer cells, indicating its potential as a therapeutic agent.

Case Study 2: Synthesis of Heterocycles

In another research project, tert-butyl 2-(pyridin-2-ylamino)acetate was used to synthesize novel heterocyclic compounds through cyclization reactions. These compounds exhibited promising biological activities, paving the way for further exploration in drug discovery.

Preparation Methods

N-Alkylation Approach

One common method involves the N-alkylation of pyridin-2-yl amines with tert-butyl bromoacetate or similar alkylating agents. This method is well-documented and involves:

- Deprotonation of the pyridin-2-yl amine using a strong base such as sodium hydride.

- Subsequent nucleophilic substitution with tert-butyl bromoacetate to form the desired aminoacetate ester.

Experimental details (from related compounds and analogs):

| Step | Conditions | Notes |

|---|---|---|

| Base addition | Sodium hydride in dry solvent (e.g., THF) | Ensures deprotonation of amine |

| Alkylation reagent | tert-butyl bromoacetate | Acts as alkylating agent |

| Reaction temperature | Room temperature to mild heating (~25-50 °C) | Controlled to avoid side reactions |

| Work-up | Extraction and purification by chromatography | Yields tert-butyl 2-(pyridin-2-ylamino)acetate |

This method is supported by the preparation of tert-butyl 2-(3'-amino-2'-oxopyridin-1'(2H)-yl)acetate in literature, where N-alkylation followed by hydrogenation was used (PMC source).

Amidation Followed by Esterification

Another approach involves amide bond formation between pyridin-2-yl amine derivatives and glycine or glycine derivatives, followed by tert-butyl esterification:

- Activation of carboxylic acid (e.g., glycine or picolinic acid derivatives) using coupling agents such as EDCI or oxalyl chloride.

- Reaction with pyridin-2-yl amine under controlled temperature to form the amide.

- Subsequent esterification or direct use of tert-butyl protected glycine derivatives.

This approach is exemplified by amidation reactions using acid chlorides generated in situ from picolinic acid and subsequent cyclization steps for related pyridinyl compounds.

Direct Esterification of Amino Acids

Direct esterification of 2-(pyridin-2-ylamino)acetic acid with tert-butanol under acidic catalysis (e.g., using tosic acid or other acid catalysts) is a classical method:

- The amino acid is dissolved in tert-butanol.

- Acid catalyst is added.

- The mixture is refluxed or stirred at elevated temperature to drive ester formation.

- The reaction is monitored by HPLC or TLC until completion.

This method, while straightforward, requires careful control to avoid racemization or side reactions.

Multi-Component Reactions and Cyclization

Some advanced synthetic routes utilize multi-component reactions involving substituted pyridin-2-amines, aldehydes, and isocyanides to form complex intermediates that can be converted into tert-butyl 2-(pyridin-2-ylamino)acetate derivatives. These methods often involve:

- Stirring mixtures of substituted pyridin-2-amine and pyridine-2-carbaldehyde with tosic acid and isocyanides.

- Heating at 70 °C for extended periods (e.g., 12 hours).

- Extraction and purification steps.

Though more complex, these methods allow for structural diversity and functional group tolerance.

Reaction Conditions and Optimization

Based on patent literature and experimental reports, the following parameters are critical in optimizing the preparation:

Representative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation | Pyridin-2-yl amine, tert-butyl bromoacetate, NaH | RT, dry solvent, 2-4 h | 70-85 | Requires dry conditions, base-sensitive |

| Amidation + Esterification | Picolinic acid, EDCI, pyridin-2-yl amine, tert-butanol | 25-70 °C, 12 h | 60-75 | Multi-step, good for scale-up |

| Direct Esterification | 2-(Pyridin-2-ylamino)acetic acid, tert-butanol, acid catalyst | Reflux, 4-12 h | 50-70 | Simple, but risk of racemization |

| Multi-component Reaction | Pyridin-2-amine, aldehyde, isocyanide, tosic acid | 70 °C, 12 h | 40-60 | Complex, allows functionalization |

Research Findings and Analytical Monitoring

- HPLC is commonly used to monitor reaction progress and purity, allowing determination of optimal reaction time and yield.

- NMR spectroscopy confirms the structure and purity of the product, especially the integrity of the tert-butyl ester and the pyridin-2-yl amino linkage.

- Mass spectrometry and LCMS provide molecular weight confirmation and detect impurities.

- Reaction optimization studies indicate that stirring times between 3 and 8 hours at moderate temperatures (50-70 °C) provide the best balance of yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(pyridin-2-ylamino)acetate, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting pyridin-2-amine with tert-butyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Critical parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Protection/deprotection : The tert-butyl ester group requires acid-sensitive handling to avoid premature cleavage .

- Data Table : Hypothetical routes based on analogous compounds:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl 2-(pyridin-2-ylamino)acetate?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 237.15 for C₁₁H₁₆N₂O₂).

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity; retention times vary with mobile phase pH .

Q. What are the primary research applications of tert-butyl 2-(pyridin-2-ylamino)acetate in medicinal chemistry?

- Role : Serves as a key intermediate for:

- Bioactive molecule synthesis : Functionalization of the pyridine ring enables access to kinase inhibitors or antimicrobial agents .

- Peptide mimetics : The tert-butyl ester acts as a protecting group during solid-phase peptide synthesis .

- Case Study : Analogous pyridine derivatives (e.g., tert-butyl carbamates) exhibit anti-inflammatory activity in SAR studies, suggesting potential for lead optimization .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized, and what analytical approaches confirm reaction purity?

- Troubleshooting :

- Byproduct formation : Competing alkylation at pyridine N-oxide sites is mitigated by inert atmospheres and moisture-free conditions .

- Degradation : Hydrolysis of the tert-butyl ester under acidic conditions requires post-synthesis neutralization (e.g., NaHCO₃ wash) .

- Analytical validation :

- LC-MS/MS : Detects trace impurities (e.g., tert-butyl alcohol byproducts at m/z 75.08) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crude mixtures .

Q. What computational chemistry approaches predict the reactivity and stability of tert-butyl 2-(pyridin-2-ylamino)acetate?

- Methods :

- *DFT calculations (B3LYP/6-31G)**: Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites on the pyridine ring .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to optimize reaction conditions .

- Case Study : Pyridine derivatives with electron-withdrawing groups (e.g., nitro) show reduced stability in MD simulations, aligning with experimental decomposition rates .

Q. How do structural modifications to the pyridine ring influence biological activity in SAR studies?

- SAR Insights :

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility but reduce target binding affinity in kinase assays .

- Halogenation (e.g., -Cl, -Br) : Increases metabolic stability but may introduce cytotoxicity .

- Data Table : Hypothetical activity of derivatives (based on analogous compounds):

| Substituent (R) | LogP | IC₅₀ (μM, kinase X) | Cytotoxicity (HeLa cells, CC₅₀ μM) | Reference ID |

|---|---|---|---|---|

| -H | 1.8 | 12.5 | >100 | |

| -Cl | 2.3 | 8.2 | 45 | |

| -OCH₃ | 1.2 | 18.7 | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.